(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-fluorophenyl)methanone
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Description
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-fluorophenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Scientific Research Applications
Receptor Agonist Application
A high-efficacy 5-HT1A receptor agonist, identified as F 13640, which closely resembles the chemical structure of interest, has been demonstrated to produce long-term analgesia in rodent models of chronic nociceptive and neuropathic pain, and preempt allodynia following spinal cord injury. This suggests its potential therapeutic application in managing pathological pain (Colpaert et al., 2004).
Structural and Theoretical Analysis
Studies on similar compounds reveal detailed structural characterizations, including conformational analyses and intermolecular interactions. For example, research on derivatives of pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors includes structural optimization to enhance oral bioavailability and demonstrate antidepressant potential (Vacher et al., 1999). Another study focuses on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, highlighting the importance of structural analysis in understanding the biological activity of such compounds (Prasad et al., 2018).
Medicinal Chemistry and Pharmacological Activities
Several studies have synthesized and characterized compounds with structural similarities for potential medicinal applications. For instance, derivatives have been explored for their antitubercular, antimicrobial, and antileukemic activities, indicating a broad spectrum of potential pharmacological uses. The synthesis and optimization of antitubercular activities in a series of aryl derivatives highlight the ongoing search for effective treatments against resistant strains of tuberculosis (Bisht et al., 2010). Another study focused on the synthesis and antimicrobial activity of difluorophenyl derivatives, underscoring the compound's potential in addressing bacterial and fungal infections (Mallesha & Mohana, 2014).
properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-15-10-20-8-7-16(15)23-14-2-1-9-21(11-14)17(22)12-3-5-13(19)6-4-12/h3-8,10,14H,1-2,9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDKTMLSLHXRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-fluorophenyl)methanone |
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